![molecular formula C40H22Cl4N2O4 B13084655 7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This complex compound has a fascinating structure, featuring a large, fused ring system with multiple nitrogen atoms.
- Its name suggests that it contains two 7-membered rings (heptacyclo), one 18-membered ring, and a total of 25 carbon atoms.
- The dichlorophenyl groups contribute to its overall size and complexity.
Méthodes De Préparation
Synthetic Routes: One common synthetic route involves the reaction between and (a Michael reaction). This produces , which can be subsequently hydrogenated to yield our target compound.
Industrial Production: Industrial-scale production methods may vary, but the DMAPA route is widely used due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Reactivity: The compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions could lead to various products, such as substituted derivatives or ring-opened forms.
Applications De Recherche Scientifique
Chemistry: Researchers might study its reactivity, stability, and novel reactions.
Biology: Investigating its interactions with biological molecules (eg
Medicine: It might serve as a scaffold for drug development due to its unique structure.
Industry: Applications in materials science, catalysis, or nanotechnology are possible.
Mécanisme D'action
- Unfortunately, specific information about its mechanism of action is scarce. its large, complex structure suggests potential interactions with biological targets.
- Further research is needed to elucidate its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Uniqueness: The compound’s intricate fused ring system sets it apart.
Similar Compounds:
Remember that further research and experimentation are essential to fully understand this intriguing compound’s properties and applications
Propriétés
Formule moléculaire |
C40H22Cl4N2O4 |
|---|---|
Poids moléculaire |
736.4 g/mol |
Nom IUPAC |
7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C40H22Cl4N2O4/c41-21-3-1-19(31(43)17-21)13-15-45-37(47)27-9-5-23-25-7-11-29-36-30(40(50)46(39(29)49)16-14-20-2-4-22(42)18-32(20)44)12-8-26(34(25)36)24-6-10-28(38(45)48)35(27)33(23)24/h1-12,17-18H,13-16H2 |
Clé InChI |
PHCREWFEMMFRDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=C(C=C(C=C9)Cl)Cl)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)
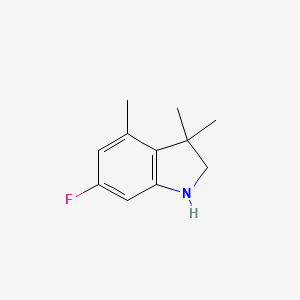
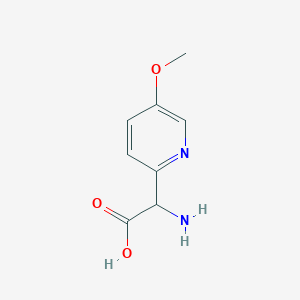
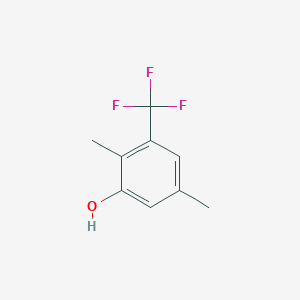
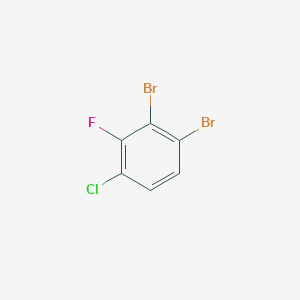
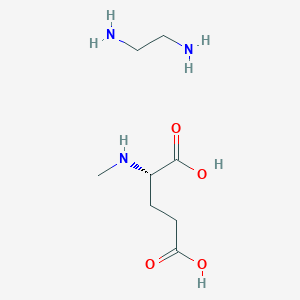
![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)
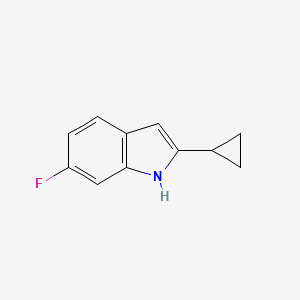
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)

![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)

![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)

